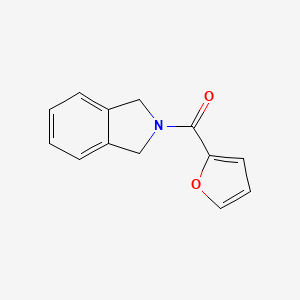

Furan-2-yl(isoindolin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Furan-2-yl(isoindolin-2-yl)methanone” is a chemical compound with the molecular formula C13H11NO2 . It is a complex organic compound that has been studied in various scientific contexts .

Molecular Structure Analysis

The molecular structure of “Furan-2-yl(isoindolin-2-yl)methanone” can be analyzed using various spectroscopic techniques. For instance, vibrational spectra can be studied by DFT calculations, NBO and NPA analyses to analyze the effects of intramolecular charge transfer, conjugation, and interactions on the stabilized geometries .Physical And Chemical Properties Analysis

The physical and chemical properties of “Furan-2-yl(isoindolin-2-yl)methanone” can be found in databases like PubChem . It provides information about the compound’s structure, chemical names, classification, patents, literature, biological activities, and more .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Antimicrobial Drugs

Antimicrobial drugs are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Anti-Ulcer Activity

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “Furan-2-yl(isoindolin-2-yl)methanone” could potentially be used in the treatment of ulcers.

Diuretic Activity

Furan also exhibits diuretic activity . This could mean that “Furan-2-yl(isoindolin-2-yl)methanone” might be used in the treatment of conditions that benefit from increased urine production.

Muscle Relaxant Activity

Furan has been found to have muscle relaxant properties . This suggests that “Furan-2-yl(isoindolin-2-yl)methanone” could potentially be used in the treatment of muscle spasms or stiffness.

Anti-Inflammatory Activity

Furan has been found to have anti-inflammatory properties . This suggests that “Furan-2-yl(isoindolin-2-yl)methanone” could potentially be used in the treatment of conditions characterized by inflammation.

Antidepressant Activity

Furan has been found to have antidepressant properties . This suggests that “Furan-2-yl(isoindolin-2-yl)methanone” could potentially be used in the treatment of depression.

Anticancer Activity

Furan has been found to have anticancer properties . This suggests that “Furan-2-yl(isoindolin-2-yl)methanone” could potentially be used in the treatment of cancer.

Zukünftige Richtungen

The future directions for the study of “Furan-2-yl(isoindolin-2-yl)methanone” could involve further exploration of its synthesis, chemical reactivity, and potential biological activities. As with any chemical compound, ongoing research is crucial to fully understand its properties and potential applications .

Wirkmechanismus

Target of Action

Furan derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that furan derivatives interact with multiple targets, which may include enzymes, receptors, and other proteins.

Mode of Action

It is suggested that the biological action of furan compounds is thought to be due to the conjugation of the double bond with the carbonyl group . This conjugation could potentially influence the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

One study suggests that a higher dosage of a similar compound, fpp-3, caused significant changes in the pharmacokinetic parameters of warfarin when orally administered to rats . This suggests that the bioavailability of Furan-2-yl(isoindolin-2-yl)methanone could potentially be influenced by dosage and other factors.

Result of Action

Some furan derivatives have been found to exhibit potent anticancer activities against various cell lines, suggesting that they may have cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Furan-2-yl(isoindolin-2-yl)methanone. For instance, furan is a volatile compound that can be formed in foods during thermal processing . This suggests that temperature and other environmental conditions could potentially influence the stability and efficacy of Furan-2-yl(isoindolin-2-yl)methanone.

Eigenschaften

IUPAC Name |

1,3-dihydroisoindol-2-yl(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXAKMSISUCLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(isoindolin-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3017991.png)

![6-(4-Methoxyphenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018001.png)

![2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-3,5-dihydro-4H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4-thione](/img/structure/B3018002.png)

![Ethyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3018011.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B3018013.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3018014.png)